![molecular formula C19H24O3 B12287195 4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione CAS No. 24101-21-1](/img/structure/B12287195.png)
4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(5-Hydroxy-2-méthylphényl)éthyl]-7a-méthyl-2,3,3a,4,6,7-hexahydroindène-1,5-dione est un composé organique avec une structure complexe qui comprend un groupe hydroxyle, un groupe méthyle et un noyau hexahydroindène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-[2-(5-Hydroxy-2-méthylphényl)éthyl]-7a-méthyl-2,3,3a,4,6,7-hexahydroindène-1,5-dione peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la réaction de couplage de Suzuki-Miyaura, qui est une réaction largement utilisée de formation de liaison carbone-carbone catalysée par des métaux de transition . Cette réaction utilise généralement des réactifs organoborés et des catalyseurs au palladium dans des conditions douces et tolérantes aux groupes fonctionnels.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Les détails spécifiques des méthodes de production industrielle sont souvent propriétaires et peuvent varier en fonction du fabricant.
Analyse Des Réactions Chimiques
Types de réactions
4-[2-(5-Hydroxy-2-méthylphényl)éthyl]-7a-méthyl-2,3,3a,4,6,7-hexahydroindène-1,5-dione subit différents types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Le composé peut être réduit pour former des alcools ou d’autres dérivés réduits.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des catalyseurs comme le palladium pour les réactions de couplage .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe hydroxyle peut produire des cétones, tandis que la réduction peut produire des alcools.
Applications de recherche scientifique
4-[2-(5-Hydroxy-2-méthylphényl)éthyl]-7a-méthyl-2,3,3a,4,6,7-hexahydroindène-1,5-dione a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction en synthèse organique et comme réactif dans diverses réactions chimiques.
Médecine : Enquête sur ses effets thérapeutiques potentiels et comme composé principal dans la découverte de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de 4-[2-(5-Hydroxy-2-méthylphényl)éthyl]-7a-méthyl-2,3,3a,4,6,7-hexahydroindène-1,5-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs, conduisant à ses effets biologiques observés . Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application et du contexte spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Hydroxy-4′-(2-hydroxyethoxy)-2-méthylpropiophénone : Un composé avec des caractéristiques structurelles et des applications similaires.
4,4′-Thiobis(2-tert-butyl-5-méthylphénol) : Un autre composé avec des propriétés chimiques connexes.
Unicité
4-[2-(5-Hydroxy-2-méthylphényl)éthyl]-7a-méthyl-2,3,3a,4,6,7-hexahydroindène-1,5-dione est unique en raison de sa combinaison spécifique de groupes fonctionnels et de son potentiel pour des applications diverses dans divers domaines. Sa complexité structurelle et sa réactivité en font un composé précieux pour la recherche et les applications industrielles.
Propriétés
IUPAC Name |
4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-12-3-5-14(20)11-13(12)4-6-15-16-7-8-18(22)19(16,2)10-9-17(15)21/h3,5,11,15-16,20H,4,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXONJFCJAGEBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)CCC2C3CCC(=O)C3(CCC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24101-21-1 |
Source


|
| Record name | NSC70573 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

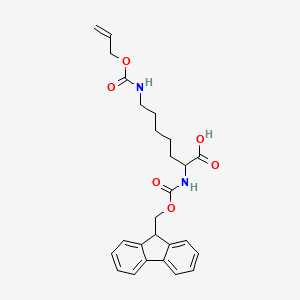
![methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12287142.png)
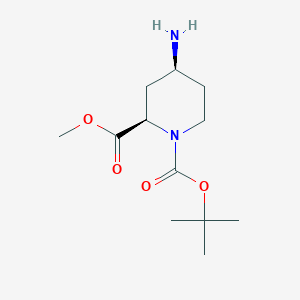
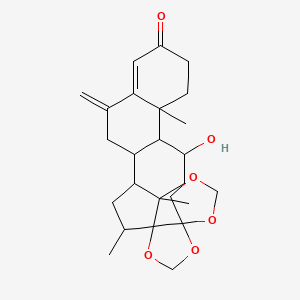
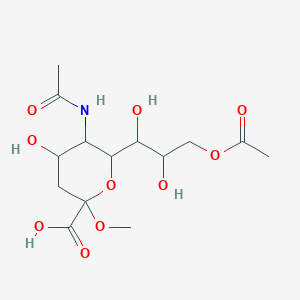
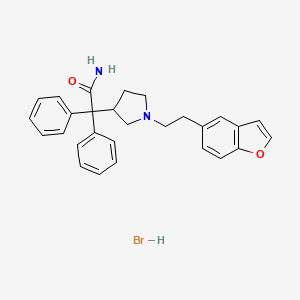
![(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate](/img/structure/B12287166.png)
![9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287181.png)
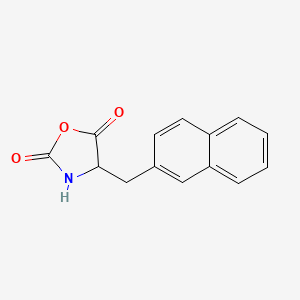

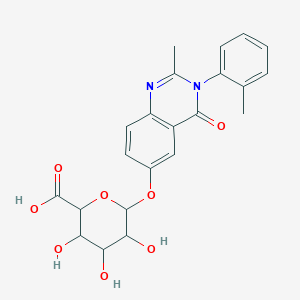
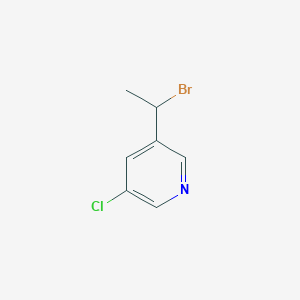
![4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline](/img/structure/B12287210.png)
